molecular formula C14H11F5N6 B607215 DSM421 CAS No. 2011769-21-2

DSM421

Cat. No. B607215
M. Wt: 358.276
InChI Key: HDLFZCDEGAWEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DSM421 is a dihydroorotate Dehydrogenase Inhibitor (DHODH) with Improved Drug-like Properties for Treatment and Prevention of Malaria. SM421 showed equal activity against both P. falciparum and P. vivax field isolates. DSM421 has the potential to be developed as a single-dose cure or once-weekly chemopreventative for both P. falciparum and P. vivax malaria, leading to its advancement as a preclinical development candidate.

properties

CAS RN

2011769-21-2

Product Name

DSM421

Molecular Formula

C14H11F5N6

Molecular Weight

358.276

IUPAC Name

2-(1,1-Difluoroethyl)-5-methyl-N-(6-(trifluoromethyl)pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C14H11F5N6/c1-7-5-10(22-8-3-4-9(20-6-8)14(17,18)19)25-12(21-7)23-11(24-25)13(2,15)16/h3-6,22H,1-2H3

InChI Key

HDLFZCDEGAWEFX-UHFFFAOYSA-N

SMILES

FC(C1=CC=C(NC2=CC(C)=NC3=NC(C(F)(F)C)=NN23)C=N1)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DSM421;  DSM-421;  DSM 421.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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